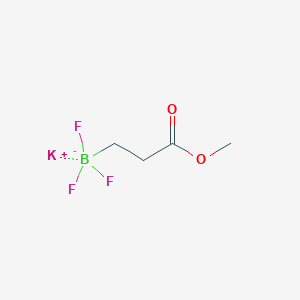

Potassium 3-trifluoroboratopropionate methyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;trifluoro-(3-methoxy-3-oxopropyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BF3O2.K/c1-10-4(9)2-3-5(6,7)8;/h2-3H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWJZDRICBCMOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCC(=O)OC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BF3KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674901 | |

| Record name | Potassium trifluoro(3-methoxy-3-oxopropyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023357-63-2 | |

| Record name | Potassium trifluoro(3-methoxy-3-oxopropyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | potassium trifluoro(3-methoxy-3-oxopropyl)boranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Potassium 3-Trifluoroboratopropionate Methyl Ester

Foreword: The Ascendancy of Organotrifluoroborates in Modern Synthesis

In the landscape of contemporary organic chemistry, the pursuit of stable, versatile, and environmentally benign reagents is a paramount objective. Potassium organotrifluoroborates have emerged as a stellar class of compounds that elegantly address these needs, offering a compelling alternative to traditional organometallic reagents in a myriad of chemical transformations.[1] Their remarkable stability to air and moisture, coupled with their diverse reactivity, has cemented their position as indispensable tools for researchers in academia and industry, particularly within the realm of drug discovery and development. This guide provides an in-depth technical exploration of the synthesis of a key functionalized building block: potassium 3-trifluoroboratopropionate methyl ester. We will delve into the mechanistic underpinnings of its preparation, provide a detailed and validated experimental protocol, and discuss the critical aspects of its characterization, thereby equipping researchers with the knowledge to confidently synthesize and utilize this valuable reagent.

Strategic Approach to Synthesis: The Logic of Anti-Markovnikov Hydroboration

The synthesis of this compound is most effectively achieved through a two-step sequence commencing with the hydroboration of methyl acrylate. This strategic choice is rooted in the fundamental principles of reactivity and regioselectivity.

The Causality Behind the Choice of Hydroboration:

Methyl acrylate, an α,β-unsaturated ester, presents two potential sites for hydroboration across its carbon-carbon double bond. The directing influence of the electron-withdrawing ester group and the inherent steric factors of the borane reagent are the primary determinants of the reaction's regiochemical outcome. The hydroboration-oxidation reaction is a classic example of an anti-Markovnikov addition, where the boron atom adds to the less substituted carbon of the alkene, and the hydrogen atom adds to the more substituted carbon.[2][3] This principle is the cornerstone of the synthetic strategy for the target molecule.

The mechanism of hydroboration involves a concerted, four-membered transition state where the π-bond of the alkene attacks the empty p-orbital of the boron atom, while a hydride from the borane is transferred to the adjacent carbon. This syn-addition occurs in a manner that minimizes steric hindrance, thus favoring the placement of the bulky borane group at the terminal carbon of the methyl acrylate backbone.

Following the hydroboration, the resulting organoborane intermediate is not oxidized to an alcohol, as in the classic hydroboration-oxidation sequence. Instead, it is treated with potassium hydrogen fluoride (KHF₂) to furnish the desired potassium trifluoroborate salt. This transformation is a robust and high-yielding method for the preparation of a wide array of potassium organotrifluoroborates.[4]

Visualizing the Synthetic Pathway

To elucidate the logical flow of the synthesis, the following diagrams illustrate the overall reaction and the key mechanistic steps.

Overall Synthetic Scheme:

Caption: A high-level overview of the two-step synthesis.

Mechanism of Anti-Markovnikov Hydroboration:

Caption: The concerted transition state of the hydroboration step.

Experimental Protocol: A Validated Step-by-Step Methodology

This protocol is designed to be a self-validating system, with clear steps and characterization checkpoints.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier |

| Methyl Acrylate | C₄H₆O₂ | 86.09 | 96-33-3 | ≥99% | Sigma-Aldrich |

| Borane-tetrahydrofuran complex solution | BH₃•THF | 85.94 | 14044-65-6 | 1.0 M in THF | Sigma-Aldrich |

| Potassium Hydrogen Fluoride | KHF₂ | 78.10 | 7789-29-9 | ≥99% | Sigma-Aldrich |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 109-99-9 | ≥99.9% | Sigma-Aldrich |

| Methanol (MeOH) | CH₄O | 32.04 | 67-56-1 | ACS grade | Fisher Scientific |

| Diethyl Ether (Et₂O), anhydrous | C₄H₁₀O | 74.12 | 60-29-7 | ≥99% | Sigma-Aldrich |

Procedure:

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add methyl acrylate (1.0 eq). Dissolve the methyl acrylate in anhydrous tetrahydrofuran (THF).

-

Hydroboration: Cool the solution to 0 °C in an ice bath. To this stirred solution, add borane-tetrahydrofuran complex (1.0 M solution in THF, 1.1 eq) dropwise via a syringe over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the hydroboration can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting material.

-

Formation of the Trifluoroborate Salt: Once the hydroboration is complete, cool the reaction mixture back to 0 °C. In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 eq). Add the KHF₂ solution to the reaction mixture dropwise. A white precipitate will form.

-

Workup and Isolation: After the addition of KHF₂, allow the mixture to stir vigorously at room temperature for 1 hour. Remove the THF in vacuo. The resulting aqueous slurry is then filtered, and the collected white solid is washed with cold methanol and then with diethyl ether.

-

Purification: The crude product can be further purified by recrystallization from a mixture of acetone and water to yield this compound as a white, crystalline solid.

-

Drying and Storage: Dry the purified product under high vacuum. The final product is a bench-stable solid that can be stored indefinitely under ambient conditions.[5]

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides definitive structural information. The spectrum should exhibit characteristic signals for the methyl ester protons, and the two methylene groups of the propionate backbone. The integration of these signals should correspond to the number of protons in each environment.[6]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct resonances for the carbonyl carbon of the ester, the methoxy carbon, and the two methylene carbons. The carbon atom attached to the boron will typically show a broad signal due to quadrupolar relaxation.[1]

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This technique is highly informative for trifluoroborate salts. A characteristic signal, often a quartet due to coupling with the ¹¹B nucleus, will be observed.[1]

-

¹¹B NMR (Boron-11 Nuclear Magnetic Resonance): The ¹¹B NMR spectrum will show a signal characteristic of a tetracoordinate boron atom in a trifluoroborate anion.[1]

-

IR (Infrared) Spectroscopy: The IR spectrum will show a strong absorption band for the C=O stretch of the ester group, typically around 1730-1750 cm⁻¹.

Physicochemical Properties:

| Property | Value |

| CAS Number | 1023357-63-2[7] |

| Molecular Formula | C₄H₇BF₃KO₂[7] |

| Molecular Weight | 194.00 g/mol [7][8] |

| Appearance | White crystalline solid |

| Melting Point | >300 °C |

| Solubility | Soluble in water, methanol, and acetone.[1] |

Applications in Drug Discovery and Development

This compound is a versatile building block in medicinal chemistry. The trifluoroborate moiety serves as a stable and effective precursor to a boronic acid, which can participate in a wide range of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][9] This allows for the facile formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules. The presence of the methyl ester functionality provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, enabling the synthesis of diverse libraries of compounds for biological screening.

Conclusion: A Gateway to Molecular Complexity

The synthesis of this compound via the hydroboration of methyl acrylate is a robust and reliable method for accessing a highly valuable and versatile building block. This guide has provided a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and the necessary characterization data to ensure the successful preparation of this compound. By understanding the underlying principles and adhering to the described methodology, researchers can confidently incorporate this powerful reagent into their synthetic endeavors, accelerating the discovery and development of new chemical entities with potential therapeutic applications.

References

- 1. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brown Hydroboration [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 5. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 6. This compound(1023357-63-2) 1H NMR spectrum [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. Potassium trifluoro(3-methoxy-3-oxopropyl)boranuide | C4H7BF3KO2 | CID 46739283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 1023357-63-2 | Benchchem [benchchem.com]

An In-depth Technical Guide to Potassium 3-Trifluoroboratopropionate Methyl Ester: A Versatile Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Stable and Versatile Reagent for Complex Molecule Synthesis

In the landscape of modern medicinal chemistry and drug development, the efficient and reliable construction of carbon-carbon bonds is paramount. Among the myriad of reagents available for this purpose, organotrifluoroborates have emerged as a superior class of compounds, offering enhanced stability, ease of handling, and broad functional group tolerance compared to their boronic acid counterparts. This guide provides an in-depth technical overview of potassium 3-trifluoroboratopropionate methyl ester, a key building block that serves as a stable and reactive homoenolate equivalent in palladium-catalyzed cross-coupling reactions.

This document will delve into the core properties, synthesis, and applications of this reagent, with a particular focus on the causality behind experimental choices and the provision of validated protocols. The aim is to equip researchers and drug development professionals with the necessary knowledge to effectively integrate this valuable tool into their synthetic workflows, accelerating the discovery and development of new therapeutics.

Core Properties and Characterization

This compound, also known as potassium 3-(methoxycarbonyl)ethyltrifluoroborate, is a white, crystalline solid that is stable to air and moisture, a significant advantage for storage and handling in a laboratory setting.[1]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1023357-63-2 | [2] |

| Molecular Formula | C₄H₇BF₃KO₂ | [2] |

| Molecular Weight | 194.00 g/mol | [2] |

| Appearance | White solid | [1] |

| Purity | Typically ≥96% | [2] |

| Storage | Inert atmosphere, 2-8°C | [3] |

Spectroscopic Characterization

Full spectroscopic data is essential for verifying the identity and purity of this compound.

| Technique | Description |

| ¹H NMR | The proton NMR spectrum provides characteristic signals for the methyl ester and the ethyl chain. |

| ¹³C NMR | The carbon NMR spectrum confirms the presence of the carbonyl carbon of the ester, the methoxy carbon, and the two carbons of the ethyl chain. |

| ¹⁹F NMR | The fluorine NMR spectrum shows a characteristic signal for the trifluoroborate group. |

| ¹¹B NMR | The boron NMR spectrum is indicative of the tetracoordinate boron atom. |

Synthesis of this compound

A reliable and scalable synthesis of this compound is crucial for its widespread application. The following protocol is adapted from established literature procedures.[1]

Synthetic Workflow Diagram

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of the Intermediate Boronate Ester

-

To an oven-dried flask under an argon atmosphere, add copper(I) chloride (CuCl), sodium t-butoxide (NaOtBu), and a suitable phosphine ligand (e.g., Xantphos).

-

Add anhydrous tetrahydrofuran (THF) and stir the mixture at room temperature.

-

Add bis(pinacolato)diboron to the flask.

-

Slowly add methyl acrylate to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with aqueous ammonium chloride and extract the product with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronate ester.

Step 2: Conversion to the Potassium Trifluoroborate Salt

-

Dissolve the crude boronate ester in methanol.

-

In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂). Caution: KHF₂ is corrosive and toxic. Handle with appropriate personal protective equipment.

-

Slowly add the KHF₂ solution to the solution of the boronate ester with vigorous stirring.

-

A white precipitate of the potassium trifluoroborate salt will form.

-

Stir the mixture for the recommended time, then collect the solid by vacuum filtration.

-

Wash the solid with cold water and diethyl ether to remove any remaining impurities.

-

Dry the solid under vacuum to obtain pure this compound.[1]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the efficient formation of a C(sp³)–C(sp²) bond, introducing a propionate methyl ester moiety to various aromatic and heteroaromatic systems.

Mechanistic Rationale and Advantages

The use of a trifluoroborate salt offers several advantages over traditional boronic acids. The tetracoordinate boron atom is less susceptible to protodeboronation, a common side reaction with boronic acids, leading to higher reaction efficiency and the ability to use near-stoichiometric amounts of the boron reagent. The trifluoroborate acts as a "slow-release" source of the corresponding boronic acid under the reaction conditions, which helps to maintain a low concentration of the active boron species and suppress unwanted side reactions.

Suzuki-Miyaura Catalytic Cycle

Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.

General Protocol for Suzuki-Miyaura Cross-Coupling

-

To a reaction vessel, add the aryl or heteroaryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and a suitable base (e.g., cesium carbonate, potassium carbonate).

-

Add a palladium catalyst (e.g., palladium(II) acetate) and a phosphine ligand (e.g., RuPhos, SPhos).

-

Add a solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Degas the reaction mixture by bubbling argon through it for 15-20 minutes.

-

Heat the reaction to the specified temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[1]

Representative Suzuki-Miyaura Cross-Coupling Reactions and Yields

The following table summarizes the results of the Suzuki-Miyaura cross-coupling of this compound with various aryl halides, demonstrating the broad scope of this reaction.[1]

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Bromobenzonitrile | 3-(4-cyanophenyl)propionate methyl ester | 95 |

| 2 | 4-Bromoacetophenone | 3-(4-acetylphenyl)propionate methyl ester | 92 |

| 3 | 1-Bromo-4-nitrobenzene | 3-(4-nitrophenyl)propionate methyl ester | 88 |

| 4 | 4-Chlorotoluene | 3-(4-methylphenyl)propionate methyl ester | 75 |

| 5 | 2-Bromopyridine | 3-(pyridin-2-yl)propionate methyl ester | 85 |

Applications in Drug Discovery and Development

The introduction of a propionate methyl ester side chain can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate. This moiety can influence solubility, metabolic stability, and binding interactions with biological targets. The use of this compound provides a direct and efficient route to introduce this valuable functionality into complex molecules. While specific examples in publicly disclosed drug synthesis pathways can be proprietary, the utility of this building block is evident in its ability to rapidly generate libraries of analog compounds for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

As a professional in a research environment, it is crucial to adhere to strict safety protocols.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.[4]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. For long-term storage, maintaining an inert atmosphere (e.g., under argon or nitrogen) is recommended.[3]

-

Hazards: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[5]

Conclusion

This compound is a highly valuable and versatile reagent for modern organic synthesis, particularly within the realm of drug discovery and development. Its inherent stability, ease of handling, and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an excellent choice for the introduction of the 3-(methoxycarbonyl)ethyl group. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and effectively utilize this reagent in the synthesis of novel and complex molecular architectures, thereby contributing to the advancement of medicinal chemistry and the development of new therapeutic agents.

References

- 1. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]

- 2. scbt.com [scbt.com]

- 3. 1023357-63-2|Potassium trifluoro(3-methoxy-3-oxopropyl)borate|BLD Pharm [bldpharm.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. Potassium trifluoro(3-methoxy-3-oxopropyl)boranuide | C4H7BF3KO2 | CID 46739283 - PubChem [pubchem.ncbi.nlm.nih.gov]

potassium 3-trifluoroboratopropionate methyl ester CAS 1023357-63-2

An In-depth Technical Guide to Potassium 3-Trifluoroboratopropionate Methyl Ester (CAS 1023357-63-2)

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. Moving beyond a simple data sheet, this document delves into the causality behind its synthetic utility, the rationale for specific experimental protocols, and its strategic advantage as a building block in modern organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions.

Core Concepts: A Strategically Valuable Building Block

This compound is a stable, crystalline organotrifluoroborate salt.[1][2] Its primary value lies in its function as a robust and easy-to-handle precursor to a nucleophilic 3-(methoxycarbonyl)ethyl moiety. In an era where the rapid and reliable construction of complex molecular architectures is paramount, especially in pharmaceutical and materials science, this reagent offers a dependable method for introducing a propionate ester sidechain onto various scaffolds.

Unlike many highly reactive organometallic reagents, its stability to air and moisture simplifies handling and storage, making it an invaluable component of the modern synthetic chemist's toolkit.[1][2]

Fundamental Properties

A summary of the key physical and chemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 1023357-63-2 | [3][4][5][6][7][8] |

| Molecular Formula | C₄H₇BF₃KO₂ | [4][6][8][9] |

| Molecular Weight | 194.00 g/mol | [4][8][9] |

| Appearance | White crystalline solid | [10] |

| Melting Point | 124-127 °C | [10] |

| Synonyms | Potassium trifluoro(3-methoxy-3-oxopropyl)borate; Potassium (3-methoxy-3-oxoprop-1-yl)trifluoroborate | [3][4][6][8] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | [10] |

Chemical Structure

The structure features a central boron atom bonded to a 3-(methoxycarbonyl)ethyl group and three fluorine atoms, forming a stable tetracoordinate borate anion, which is counterbalanced by a potassium cation.

The Organotrifluoroborate Advantage: A Paradigm of Stability and Reactivity

The choice of an organoboron reagent is a critical decision in reaction design. While boronic acids are foundational to the Suzuki-Miyaura reaction, they suffer from inherent drawbacks, including a propensity for dehydration to form cyclic boroxines and susceptibility to protodeboronation under certain conditions.

Potassium organotrifluoroborates, by contrast, exist as stable, tetracoordinate boron species.[11][12] This structural feature confers several key advantages:

-

Enhanced Stability: They are typically crystalline solids that are stable to air and moisture and can be purified via chromatography, simplifying handling and long-term storage.[1][2]

-

Reduced Protodeboronation: The tetracoordinate nature makes the carbon-boron bond less susceptible to cleavage by acidic protons, meaning that near-stoichiometric amounts of the reagent can be used effectively.[11]

-

Controlled Release: Organotrifluoroborates act as "pro-nucleophiles." Under the basic, aqueous conditions of the Suzuki-Miyaura reaction, they undergo slow hydrolysis to release the corresponding boronic acid in situ, maintaining a low, steady concentration of the active coupling partner.[12] This controlled release can suppress side reactions associated with high concentrations of boronic acids.

References

- 1. Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound - Safety Data Sheet [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 1023357-63-2 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. calpaclab.com [calpaclab.com]

- 8. Potassium trifluoro(3-methoxy-3-oxopropyl)boranuide | C4H7BF3KO2 | CID 46739283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 1023357-63-2 | Benchchem [benchchem.com]

- 10. This compound CAS#: 1023357-63-2 [amp.chemicalbook.com]

- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

structure and stability of potassium organotrifluoroborates

An In-Depth Technical Guide to the Structure and Stability of Potassium Organotrifluoroborates

Executive Summary

Potassium organotrifluoroborates (R-BF₃K) have emerged as a superior class of organoboron reagents, supplanting traditional boronic acids and esters in many applications within organic synthesis and drug development. Their exceptional stability to air and moisture, combined with their well-defined stoichiometry and low toxicity, makes them highly reliable and practical reagents.[1][2][3] This guide provides a detailed exploration of the core structural features that underpin their stability, delves into the causal logic behind their synthesis, and examines the nuanced chemical properties that govern their reactivity. We will dissect their molecular architecture, provide validated experimental protocols, and illustrate the critical "slow-release" mechanism that makes them invaluable partners in transition-metal-catalyzed reactions.

The Molecular Architecture of Potassium Organotrifluoroborates

The remarkable stability and unique reactivity of potassium organotrifluoroborates are direct consequences of their distinct molecular structure. Unlike their trigonal planar boronic acid counterparts, these compounds feature a tetracoordinate, tetrahedrally-coordinated boron atom.[4][5]

The [RBF₃]⁻ Anionic Core

The central motif is the organotrifluoroborate anion, [RBF₃]⁻. In this "ate" complex, the boron atom is saturated, having accepted a fluoride ion to complete its octet. This tetracoordination fundamentally alters the chemical nature of the boron center, masking the inherent electrophilicity and Lewis acidity characteristic of tricoordinate boranes.[4] This structural feature is the primary reason for their enhanced stability, as the vacant p-orbital that typically invites degradation pathways (e.g., oxidation) is no longer available.

Crystallographic Insights: Bond Geometry and the Role of the Cation

X-ray crystallographic studies of various potassium organotrifluoroborates reveal a distorted tetrahedral geometry around the boron atom.[6][7]

-

C–B Bond: A robust covalent bond connects the organic moiety (R) to the boron atom. The length of this bond is typically around 1.60 Å.[6] The covalent nature of this bond is critical, preventing decomposition pathways such as α-elimination in sensitive structures like potassium epoxytrifluoroborates.[1]

-

B–F Bonds: The three boron-fluorine bonds are typically shorter, and their lengths can vary slightly depending on their interaction with the potassium counterion in the crystal lattice.

-

Bond Angles: The F–B–F bond angles are generally smaller than the ideal tetrahedral angle of 109.5°, averaging around 105.5°, while the C–B–F angles are correspondingly larger (mean ~113.0°).[6]

-

Potassium Ion Coordination: The potassium cation is not a mere spectator. It is intricately involved in stabilizing the crystal lattice through coordination with the fluorine atoms of multiple [RBF₃]⁻ anions, often resulting in complex coordination polyhedra, such as an irregular KF₈ arrangement.[6]

Synthesis: A Rationale-Driven Approach

The widespread adoption of R-BF₃K salts is heavily credited to the development of highly efficient and practical synthetic methods that yield stable, crystalline solids, often without the need for chromatography.[1][8]

The Vedejs Method: Synthesis from Boronic Acids

The most direct and common synthesis involves the reaction of an organoboronic acid with potassium hydrogen difluoride (KHF₂) in a mixture of methanol and water.[1][5]

Causality: The choice of KHF₂ over simple potassium fluoride (KF) is critical. KHF₂ acts as a more potent fluorinating agent, capable of effectively displacing the hydroxyl groups from the boronic acid.[1] Furthermore, this method is highly robust because it converts not only the pure boronic acid but also the associated anhydrides (boroxines) that are almost always present as impurities in isolated boronic acid samples, driving the reaction to a single, pure product.[1]

The One-Pot Approach: A Self-Validating System

For many substrates, particularly those whose corresponding boronic acids are unstable, a one-pot procedure is the superior choice.[1] This methodology avoids the isolation of sensitive trivalent boron intermediates, proceeding directly from a stable starting material to the robust R-BF₃K product. The causality is clear: by telescoping the reaction sequence, we minimize the handling of hydrolytically and oxidatively unstable intermediates.

The workflow typically involves:

-

Organometallic Formation: Generation of an organolithium or Grignard reagent from an organic halide.

-

Boronation: Reaction of the organometallic with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperature.

-

In Situ Fluorination: Quenching the reaction with a saturated aqueous solution of KHF₂ to directly form and precipitate the final potassium organotrifluoroborate salt.[1][4]

This process is a self-validating system. The final product is a crystalline, air-stable solid that often precipitates from the reaction mixture in high purity, simplifying purification to a simple filtration and washing.[2]

Caption: General workflow for the one-pot synthesis of R-BF₃K salts.

Experimental Protocol 1: Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid

This protocol is adapted from established literature procedures.[2]

-

Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add phenylboronic acid (10.0 g, 82.0 mmol, 1.0 equiv) and methanol (50 mL).

-

Dissolution: Stir the mixture at room temperature until the solid is fully dissolved.

-

KHF₂ Addition: In a separate beaker, prepare a saturated solution of potassium hydrogen difluoride (KHF₂) by dissolving it in water (~35 g in 100 mL) at room temperature.

-

Reaction: Add the saturated KHF₂ solution (100 mL) to the stirred methanolic solution of phenylboronic acid. A voluminous white precipitate should form immediately.

-

Stirring: Continue to stir the resulting thick suspension at room temperature for 30 minutes to ensure complete conversion.

-

Isolation: Isolate the white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with cold water (2 x 30 mL), methanol (2 x 30 mL), and finally diethyl ether (2 x 30 mL) to facilitate drying.

-

Drying: Dry the fine white powder under high vacuum to a constant weight. The product, potassium phenyltrifluoroborate, is typically obtained in >90% yield and is sufficiently pure for most applications.

Deconstructing the Stability of R-BF₃K Salts

The term "stability" for R-BF₃K salts is multifaceted. While they exhibit exceptional inertness under ambient conditions, their controlled decomposition under reaction conditions is the key to their utility.

Stability to Air, Moisture, and Heat

This is the most celebrated feature of R-BF₃K salts. They are, with very few exceptions, crystalline white solids that are non-hygroscopic and indefinitely stable when stored in air at room temperature.[1][3][9][10] This presents a profound practical advantage over most other organoboron reagents. For instance, many alkyl- and vinylboronic acids have limited stability, and trialkylboranes are sensitive to both air and moisture.[1][4] Thermally, they are also highly robust, with many salts showing no decomposition below 300 °C.[1]

The Nuances of Hydrolytic Stability and the "Slow-Release" Mechanism

While stable in neutral water, R-BF₃K salts exist in a hydrolytic equilibrium with their corresponding boronic acids. This equilibrium is the cornerstone of their function in cross-coupling reactions.[11][12][13]

Under the basic aqueous conditions typical of the Suzuki-Miyaura reaction, the R-BF₃K salt slowly hydrolyzes to release the boronic acid, which is the catalytically active species. This "slow-release" mechanism maintains a very low steady-state concentration of the often-unstable boronic acid.[12][14][15]

Causality and Advantage: By avoiding a high concentration of the boronic acid, common side reactions such as protodeboronation (reaction with solvent) and oxidative homocoupling are significantly suppressed.[12][15][16] This allows for more efficient cross-coupling, often with near-stoichiometric amounts of the boron reagent.[16]

The rate of hydrolysis is highly dependent on several factors:

-

Electronic Effects: Electron-donating groups on the organic fragment (R) accelerate hydrolysis by stabilizing the transient difluoroborane intermediate formed upon loss of a fluoride ion. Conversely, electron-withdrawing groups retard the hydrolysis rate.[11]

-

Acid/Base Paradox: The hydrolysis is subject to acid catalysis. In the basic media of a Suzuki-Miyaura reaction, the rate of hydrolysis is counterintuitively slow, which is ideal for the slow-release mechanism.[12][15]

-

Fluorophiles: The equilibrium can be deliberately shifted toward the boronic acid by the addition of a "fluorophile" like silica gel or Lewis acids, which sequester the released fluoride ions.[1][11]

| Condition | Stability Profile | Rationale |

| Air / Ambient Moisture | Highly Stable | Tetracoordinate boron lacks a vacant p-orbital for oxidative attack. Crystalline lattice is robust.[1] |

| Thermal Stress | Highly Stable | Strong covalent (C-B) and ionic (K-F) bonds contribute to high decomposition temperatures (>300 °C for many).[1] |

| Aqueous Neutral (pH ~7) | Generally Stable | Hydrolytic equilibrium lies far to the side of the R-BF₃K salt.[1] |

| Aqueous Basic (pH > 8) | Slow Hydrolysis | Enables the crucial "slow-release" of boronic acid for catalysis. Rate is dependent on the 'R' group.[12][15] |

| Aqueous Acidic (pH < 5) | Unstable | Prone to decomposition and protodeboronation, as are all organoboron reagents.[1] |

| Lewis Acids (e.g., SiCl₄) | Unstable | Lewis acids act as strong fluorophiles, rapidly driving the hydrolysis to the boronic acid.[1] |

Table 1: Summary of the stability profile of potassium organotrifluoroborates under various conditions.

Caption: The "slow-release" mechanism of R-BF₃K in catalysis.

Analytical Characterization

The purity and identity of R-BF₃K salts are readily confirmed by multinuclear NMR spectroscopy, providing a straightforward and reliable method for quality control.

| Nucleus | Typical Chemical Shift (ppm) | Multiplicity / Coupling | Key Insights |

| ¹¹B | +3 to +5 | Quartet (q) | Confirms the tetracoordinate boron environment. The quartet arises from coupling to three equivalent fluorine atoms (JB-F).[2][17] |

| ¹⁹F | -129 to -141 | Broad Singlet or Quartet | Direct observation of the fluorine atoms. Coupling to ¹¹B (JF-B) may be observed, confirming the B-F bonds.[17][18] |

| ¹³C | Varies | Broad Singlet or Unobserved | The carbon atom directly attached to boron often appears as a very broad signal or may not be observed at all due to quadrupolar relaxation from the boron nucleus.[17][19] |

Table 2: Typical NMR spectroscopic data for potassium organotrifluoroborates.

Conclusion: Implications for Modern Synthesis

Potassium organotrifluoroborates represent a paradigm shift in the use of organoboron reagents. Their structure imparts a unique combination of benchtop stability and controlled reactivity that is unmatched by boronic acids or esters. The ability to synthesize them through robust, self-validating protocols and store them indefinitely makes them ideal for applications in medicinal chemistry and process development, where consistency, reliability, and functional group tolerance are paramount.[10][20] By understanding the interplay between their tetracoordinate structure and their hydrolytic behavior, researchers can fully leverage these exceptional reagents to build molecular complexity with greater efficiency and predictability.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organotrifluoroborate - Wikipedia [en.wikipedia.org]

- 6. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 8. Review of the month: Potassium organotrifluoroborates - GalChimia [galchimia.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pure.ed.ac.uk [pure.ed.ac.uk]

- 13. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and Minisci Reactions of Organotrifluoroborato Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendance of Organotrifluoroborates: From Laboratory Curiosities to Indispensable Reagents in Modern Synthesis

Abstract

For decades, the utility of organoboron compounds in complex molecule synthesis was hampered by their inherent instability and challenging handling characteristics. The advent of potassium organotrifluoroborate salts has revolutionized the field, offering a class of crystalline, air- and moisture-stable reagents that serve as robust and versatile surrogates for their boronic acid counterparts. This in-depth guide provides a comprehensive overview of the discovery, history, and transformative impact of organotrifluoroborate reagents. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into their synthesis, mechanistic behavior, and application in key synthetic transformations, thereby empowering the design and execution of more efficient and reliable synthetic routes.

A Historical Perspective: The Genesis of a Superior Reagent

The journey of organotrifluoroborates from obscure laboratory curiosities to staples of the modern synthetic chemist's toolkit is a testament to persistent innovation. The first documented preparation of an organotrifluoroborate complex dates back to 1940.[1][2] However, for over half a century, these compounds remained largely niche due to limited and often cumbersome synthetic access.

A paradigm shift occurred in 1995 when Vedejs and his colleagues reported a highly efficient and practical method for the synthesis of potassium aryltrifluoroborates by treating readily available arylboronic acids with potassium hydrogen difluoride (KHF₂).[1][3][4] This breakthrough was the catalyst for an explosion in the exploration and application of organotrifluoroborate chemistry. The work of pioneers such as Molander, Genet, and Batey further expanded the scope and utility of these reagents, cementing their status as indispensable tools in organic synthesis.[1][5][6] Professor Gary Molander, in particular, has been instrumental in the extensive development of organotrifluoroborate chemistry, demonstrating their broad utility in Suzuki-Miyaura cross-coupling and a variety of other carbon-carbon bond-forming reactions.[5]

The primary driver for their adoption is their exceptional stability. Unlike boronic acids, which are prone to dehydration to form cyclic boroxine anhydrides, complicating stoichiometry, organotrifluoroborates are typically stable, crystalline solids.[7][8][9] This stability to air and moisture allows for indefinite storage and simplifies handling, a significant advantage in both academic and industrial settings.[1][7][10]

The Chemistry of Organotrifluoroborates: Synthesis and Properties

The enhanced stability of organotrifluoroborates stems from the tetracoordinate nature of the boron atom, fortified by strong boron-fluorine bonds.[4][9] This structural feature renders them less susceptible to protodeboronation and other degradation pathways that can plague their trivalent boronic acid relatives.

General Synthetic Approaches

The widespread accessibility of organotrifluoroborates is a direct result of robust and straightforward synthetic methodologies.

-

From Boronic Acids (The Vedejs Method): This is the most common and direct route. Commercially available or synthesized boronic acids are treated with an aqueous solution of potassium hydrogen difluoride (KHF₂) to precipitate the corresponding potassium organotrifluoroborate salt in high yield.[4][7][11]

-

One-Pot Synthesis from Organohalides: This versatile method avoids the isolation of potentially unstable boronic acid intermediates. It typically involves a lithium-halogen exchange or Grignard formation from an aryl or vinyl halide, followed by trapping with a trialkyl borate. The resulting boronate ester is then directly converted to the organotrifluoroborate salt by the addition of KHF₂.[4][12]

-

Via Hydroboration: Alkenes and alkynes can be hydroborated, and the resulting organoborane is then treated with KHF₂ to furnish the corresponding alkyl- or alkenyltrifluoroborate.[12]

Step-by-Step Protocol: Synthesis of Potassium Phenyltrifluoroborate

This protocol details the straightforward conversion of phenylboronic acid to its corresponding potassium trifluoroborate salt.

Reagents and Equipment:

-

Phenylboronic acid

-

Methanol

-

Potassium hydrogen fluoride (KHF₂)

-

Deionized water

-

Round-bottomed flask

-

Magnetic stirrer

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottomed flask, dissolve phenylboronic acid (1.0 eq) in methanol.[7][11]

-

Prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (approx. 3.0 eq).[7][11]

-

While stirring the methanolic solution of phenylboronic acid vigorously, slowly add the KHF₂ solution.[11]

-

An immediate white precipitate of potassium phenyltrifluoroborate will form.[7]

-

Continue stirring the mixture at room temperature for approximately 15-30 minutes to ensure complete reaction.[11]

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold methanol to remove any unreacted starting materials and inorganic salts.[11]

-

The product can be further purified by recrystallization from a minimal amount of hot acetonitrile.[11]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Workflow for the synthesis of potassium phenyltrifluoroborate."

The Suzuki-Miyaura Cross-Coupling Reaction: A Paradigm of Efficiency

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C(sp²)–C(sp²) bonds.[3] The introduction of organotrifluoroborates as coupling partners has significantly expanded the scope and reliability of this transformation.

The "Protected Boronic Acid" Principle

A key insight into the function of organotrifluoroborates in Suzuki-Miyaura coupling is that they serve as a stable precursor, or a "protected form," of the active boronic acid species.[9] Under the basic aqueous conditions of the reaction, the organotrifluoroborate undergoes slow hydrolysis to release the corresponding boronic acid into the reaction mixture.[11][13] This slow-release mechanism is crucial as it maintains a low concentration of the often-unstable boronic acid, thereby minimizing undesirable side reactions such as protodeboronation and oxidative homocoupling.[11][12][14]

dot graph G { layout=dot; rankdir=LR; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "Slow release of boronic acid from the trifluoroborate salt."

Advantages in Suzuki-Miyaura Coupling

The use of organotrifluoroborates offers several distinct advantages over traditional boronic acids and esters:

| Feature | Organotrifluoroborates | Boronic Acids / Esters |

| Stability | Crystalline, air- and moisture-stable solids.[7][10] | Often unstable, prone to dehydration (boroxines) or hydrolysis.[7] |

| Handling | Easy to weigh and handle; non-hygroscopic.[9] | Can be difficult to purify and handle; stoichiometry issues with boroxines.[7] |

| Stoichiometry | Exist as well-defined monomers, allowing for precise stoichiometry.[9] | Equilibrium with trimers (boroxines) can complicate precise measurements.[7] |

| Reaction Scope | Often provide higher yields, especially with challenging substrates.[7] | Can be susceptible to protodeboronation, leading to lower yields.[10] |

| Functional Group Tolerance | High, due to their stability towards numerous reagents.[4][12] | Can be limited by the reactivity of the boronic acid moiety. |

Step-by-Step Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol provides a general method for the coupling of a potassium alkyltrifluoroborate with an aryl chloride, a typically challenging class of electrophiles.

Reagents and Equipment:

-

Aryl chloride (1.0 eq)

-

Potassium secondary alkyltrifluoroborate (1.05 eq)[10]

-

2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol %)[10][15]

-

Schlenk tube and magnetic stir bar

-

Argon or nitrogen supply

Procedure:

-

To a Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol), potassium alkyltrifluoroborate (0.525 mmol), and potassium carbonate (1.5 mmol).[10]

-

Seal the tube, then evacuate and backfill with argon three times to create an inert atmosphere.[10]

-

Add toluene (5 mL) and deionized water (0.5 mL) via syringe.[10]

-

In a separate vial, weigh the Pd(OAc)₂ and RuPhos ligand and add them to the reaction mixture under a positive pressure of argon.[10]

-

Seal the Schlenk tube tightly and place it in a preheated oil bath at 80 °C.[10][16]

-

Stir the reaction mixture and monitor its progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

dot graph TD { rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} caption: "Simplified catalytic cycle for the Suzuki-Miyaura reaction."

Expanding the Synthetic Horizon: Beyond Suzuki-Miyaura

The utility of organotrifluoroborates extends far beyond palladium-catalyzed cross-coupling. Their unique reactivity profile has been exploited in a range of other important transformations.

Copper-Catalyzed Etherification

Batey and co-workers developed a protocol for the copper(II)-catalyzed etherification of aliphatic alcohols and phenols with potassium alkenyl- and aryltrifluoroborates.[3][17] This method operates under mild, essentially neutral conditions, tolerating a variety of functional groups and providing a valuable alternative to traditional Ullmann and Buchwald-Hartwig etherifications.[1][18]

General Protocol Outline:

-

Reactants: Aliphatic alcohol (1.0 eq), Potassium organotrifluoroborate (2.0 eq)

-

Catalyst System: Cu(OAc)₂·H₂O (10 mol %), 4-(dimethylamino)pyridine (DMAP) (20 mol %)[18]

-

Conditions: CH₂Cl₂, 4 Å molecular sieves, O₂ atmosphere, room temperature, 24 h[18]

Rhodium-Catalyzed Conjugate Additions

Organotrifluoroborates have proven to be effective nucleophiles in rhodium-catalyzed 1,4-conjugate additions to α,β-unsaturated systems.[6] This reaction provides a powerful method for the formation of carbon-carbon bonds in a stereocontrolled manner.

General Protocol Outline:

-

Reactants: α,β-Unsaturated substrate (1.0 eq), Organoboron reagent (2.0 eq)

-

Catalyst System: [Rh(OH)(cod)]₂ (3 mol %), cyclooctadiene (cod)[6]

-

Conditions: Dioxane/water, KOH, argon atmosphere, room temperature[6]

Application in Drug Discovery and Complex Molecule Synthesis

The stability and functional group tolerance of organotrifluoroborates make them exceptionally well-suited for use in the lengthy and often complex synthetic sequences required in drug discovery and natural product synthesis.

A compelling example is the use of a prenyltrifluoroborate reagent in the total synthesis of the potent cytotoxic depsipeptides kitastatin and respirantin by Batey and Beveridge.[5] In this synthesis, a diastereoselective, multigram-scale prenylation of an aldehyde was achieved using the organotrifluoroborate reagent, demonstrating its utility in constructing complex stereocenters within biologically active molecules.[5] This case study highlights how the unique reactivity of functionalized organotrifluoroborates can enable novel and efficient disconnections in retrosynthetic analysis, a critical aspect of modern pharmaceutical development.

Conclusion and Future Outlook

Potassium organotrifluoroborates have transitioned from a chemical novelty to a cornerstone of modern organic synthesis. Their remarkable stability, ease of preparation, and broad reactivity profile have overcome many of the limitations associated with traditional organoboron reagents. As demonstrated, their impact is particularly profound in the Suzuki-Miyaura cross-coupling, but their utility continues to expand into other domains of catalysis and complex molecule synthesis. For the medicinal chemist and the process developer, organotrifluoroborates offer a reliable and efficient platform for the construction of the carbon-carbon and carbon-heteroatom bonds that form the backbone of countless pharmaceutical agents. The ongoing development of new functionalized organotrifluoroborates and novel catalytic systems promises to further broaden their application, ensuring their place in the synthetic chemist's toolbox for years to come.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pure.ed.ac.uk [pure.ed.ac.uk]

- 3. Copper(II)-Catalyzed Ether Synthesis from Aliphatic Alcohols and Potassium Organotrifluoroborate Salts [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An organotrifluoroborate-based convergent total synthesis of the potent cancer cell growth inhibitory depsipeptides kitastatin and respirantin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trans-Selective Rhodium Catalysed Conjugate Addition of Organoboron Reagents to Dihydropyranones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 12. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 13. researchgate.net [researchgate.net]

- 14. Highly Selective Rhodium-Catalyzed Conjugate Addition Reactions of 4-Oxobutenamides [organic-chemistry.org]

- 15. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides [organic-chemistry.org]

- 16. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Copper(II)-catalyzed ether synthesis from aliphatic alcohols and potassium organotrifluoroborate salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Solubility of Potassium 3-Trifluoroboratopropionate Methyl Ester in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of potassium 3-trifluoroboratopropionate methyl ester. It is intended for researchers, scientists, and professionals in drug development who utilize organotrifluoroborate salts in their synthetic workflows. This document moves beyond a simple data sheet, offering insights into the principles governing solubility and providing actionable protocols for its determination and application in a laboratory setting.

Introduction to this compound

This compound (CAS 1023357-63-2) is a member of the versatile class of potassium organotrifluoroborate salts.[1][2][3][4][5] These compounds have gained significant traction in organic synthesis, serving as stable, crystalline, and readily handled precursors to boronic acids for a variety of chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions.[1][6] The ester functionality in the title compound offers an additional site for chemical modification, making it a valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates.[7] Understanding its solubility is paramount for reaction setup, purification, and overall process optimization.

The structure of this compound, with its ionic potassium trifluoroborate head and a more organic methyl ester tail, suggests a nuanced solubility profile that is highly dependent on the nature of the solvent.

Theoretical Framework: Factors Governing Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process.[8] The principle of "like dissolves like" is a fundamental concept that governs this phenomenon, where solutes tend to dissolve in solvents of similar polarity.[9][10] For this compound, several factors come into play:

-

Polarity : The ionic K[R-BF3] group imparts significant polarity, favoring interactions with polar solvents. The methyl ester group, while polar, also introduces some nonpolar character.

-

Hydrogen Bonding : The solvent's ability to act as a hydrogen bond donor or acceptor can influence its interaction with the trifluoroborate anion and the carbonyl group of the ester.

-

Temperature : The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature.[10][11] This is because the added thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces in the solvent.[12]

-

Molecular Size and Shape : The relatively small size of the molecule facilitates its solvation.[12]

The interplay of these factors dictates the extent to which this compound will dissolve in a given organic solvent.

Solubility Profile: A Predictive Overview

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic | High | Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are expected to be excellent solvents. Their high polarity effectively solvates the potassium cation and the trifluoroborate anion.[13] |

| Polar Protic | Moderate to High | Alcohols such as Methanol (MeOH) and Ethanol (EtOH) are good solvents. They can solvate the ions and engage in hydrogen bonding. However, the presence of the less polar organic tail might slightly limit solubility compared to highly polar aprotic solvents.[13] |

| Ethers | Low to Moderate | Tetrahydrofuran (THF) and 2-Methyltetrahydrofuran (2-MeTHF) are expected to be moderate to poor solvents. Their lower polarity makes them less effective at solvating the ionic part of the molecule.[13] |

| Halogenated | Very Low to Insoluble | Dichloromethane (DCM) and Chloroform are generally poor solvents for ionic salts due to their nonpolar nature.[13] |

| Hydrocarbons | Insoluble | Nonpolar solvents like Hexanes and Toluene are not expected to dissolve the salt to any significant extent.[13] |

It is important to note that some alkoxymethyltrifluoroborates have shown low solubility in acetone and acetonitrile, suggesting that subtle structural variations can have a significant impact on solubility.[15] Therefore, experimental verification is crucial.

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The following section provides a standardized, yet adaptable, protocol for determining the solubility of this compound in various organic solvents. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.[8]

Materials and Equipment

-

This compound (purity ≥96%)[2]

-

Anhydrous organic solvents of interest

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Temperature-controlled shaker or magnetic stirrer with heating capabilities

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or Gas Chromatography (GC) system if the compound is sufficiently volatile and thermally stable.

Workflow for Solubility Determination

The following workflow outlines the steps for determining the equilibrium solubility of the target compound.

Caption: Workflow for the experimental determination of solubility.

Detailed Experimental Protocol

-

Preparation of Saturated Solutions :

-

Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a precise volume of the desired organic solvent to each vial.[16]

-

-

Equilibration :

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or on a stirrer plate and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[17] It is advisable to perform this at different temperatures (e.g., 4 °C and 37 °C) for a more comprehensive profile.[17]

-

-

Sample Collection and Preparation :

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter to remove any undissolved solids.[9]

-

Accurately dilute the filtered solution with a suitable solvent (often the same solvent used for dissolution or a mobile phase component for chromatography) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis :

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of the dissolved solute. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

-

-

Calculation of Solubility :

-

Calculate the solubility using the following formula: Solubility (g/L) = Concentration from analysis (g/L) x Dilution factor

-

Practical Implications and Applications

A thorough understanding of the solubility of this compound is critical for its effective use in research and development:

-

Reaction Optimization : Choosing a solvent in which the starting materials are sufficiently soluble is key to achieving optimal reaction rates and yields. For reactions involving this salt, highly polar aprotic solvents like DMF or DMSO are likely good choices.

-

Purification : The differential solubility of the product and byproducts is exploited during purification. For instance, if the desired product is less soluble in a particular solvent than the impurities, recrystallization can be an effective purification method. Conversely, if the product is soluble and impurities are not, filtration can be used.

-

Formulation : In drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various solvents is a critical parameter for formulation design.

Conclusion

While a definitive, quantitative solubility profile of this compound in all common organic solvents is not yet published, this guide provides a robust framework for predicting and experimentally determining its solubility. By understanding the underlying chemical principles and employing rigorous experimental techniques, researchers can effectively harness the synthetic potential of this versatile organotrifluoroborate salt. The provided protocols offer a starting point for establishing a comprehensive in-house solubility database, enabling more efficient and reproducible synthetic processes.

References

- 1. researchgate.net [researchgate.net]

- 2. scbt.com [scbt.com]

- 3. Potassium 3-trifluoroboratopropaonoate methyl ester | [frontierspecialtychemicals.com]

- 4. Potassium trifluoro(3-methoxy-3-oxopropyl)boranuide | C4H7BF3KO2 | CID 46739283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 1023357-63-2 [amp.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. quora.com [quora.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. solubility experimental methods.pptx [slideshare.net]

An In-depth Technical Guide to the Spectroscopic Characterization of Potassium 3-Trifluoroboratopropionate Methyl Ester

Abstract

Potassium 3-trifluoroboratopropionate methyl ester (CAS RN: 1023357-63-2) is a valuable reagent in modern synthetic chemistry, particularly in the realm of drug discovery and development. As a member of the robust and versatile class of organotrifluoroborates, it serves as a stable, crystalline surrogate for the corresponding boronic acid, offering significant advantages in handling, stability, and reactivity.[1][2] This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and quality control of this important building block. We will delve into the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who utilize or intend to utilize this class of compounds in their synthetic endeavors.

Introduction: The Role of Organotrifluoroborates in Modern Synthesis

Potassium organotrifluoroborates have emerged as indispensable tools for organic chemists.[2][3] Their tetra-coordinate nature confers remarkable stability towards air and moisture, a stark contrast to the often-unstable nature of their boronic acid counterparts.[2] This stability allows for their indefinite storage and simplifies their use in complex synthetic sequences. The primary application of these reagents lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation in medicinal chemistry. The trifluoroborate group acts as a masked form of the boronic acid, which is slowly released in situ under the reaction conditions, often leading to cleaner reactions and higher yields.[2]

This compound, with its functionalized alkyl chain, provides a versatile handle for introducing a propionate methyl ester moiety into complex molecules, a common structural motif in biologically active compounds. Accurate and thorough spectroscopic characterization is paramount to ensure the identity, purity, and stability of this reagent before its deployment in a synthetic campaign.

Molecular Structure and Spectroscopic Overview

The structure of this compound is presented below. The key structural features to be identified by spectroscopic methods are the ethyl chain, the methyl ester group, and the trifluoroborate moiety.

Caption: Molecular structure of this compound.

This guide will now detail the expected spectroscopic signatures for this molecule across various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR will provide a complete picture of its structure.

General Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra of potassium organotrifluoroborates, based on established methodologies.[3]

Workflow for NMR Sample Preparation and Analysis

References

A Senior Application Scientist's In-Depth Technical Guide to the Reactivity of Trifluoroborate Salts with Electrophiles

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Organotrifluoroborate salts, particularly potassium organotrifluoroborates (R-BF₃K), have emerged as exceptionally versatile and robust reagents in modern organic synthesis. Their remarkable stability to air and moisture, coupled with their diverse reactivity, has positioned them as superior alternatives to other organoboron compounds. This guide provides an in-depth exploration of the reactivity of trifluoroborate salts with a wide array of electrophiles. We will delve into the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and discuss their applications in the synthesis of complex molecules, with a particular focus on their relevance to drug discovery and development.

The Ascendancy of Organotrifluoroborates: A Paradigm Shift in Boron Chemistry

Historically, the utility of organoboron reagents, such as boronic acids, was often hampered by their inherent instability, including a propensity for dehydration to form cyclic boroxines and susceptibility to protodeboronation.[1][2] This unpredictability could compromise the stoichiometry and reproducibility of chemical reactions. The introduction of potassium organotrifluoroborates by Vedejs and co-workers marked a significant advancement, offering a bench-stable and crystalline form of organoboron reagents.[3][4]

The enhanced stability of organotrifluoroborates stems from the tetracoordinate nature of the boron atom, which is less electrophilic and shielded from common degradation pathways that affect the vacant p-orbital of tricoordinate boronic acids.[1][3] These salts can be considered a "protected" form of boronic acids, readily unmasked in situ under specific reaction conditions to release the active trivalent boron species.[5][6][7]

Key Advantages of Potassium Organotrifluoroborates:

-

Exceptional Stability: They are typically crystalline solids that are stable to air and moisture, allowing for long-term storage without degradation.[1][3][4][8]

-

Ease of Handling: Their solid nature and stability make them easy to handle and weigh accurately.[4][9]

-

Broad Functional Group Tolerance: They are compatible with a wide range of functional groups, a crucial attribute in complex molecule synthesis.[10]

-

Diverse Availability: A vast array of potassium organotrifluoroborates are commercially available, and numerous synthetic methods exist for their preparation.[3][8]

Synthesis of Potassium Organotrifluoroborates

The accessibility of organotrifluoroborates is a key factor in their widespread adoption. Several general and high-yielding methods have been developed for their synthesis.

A prevalent method involves the treatment of boronic acids with potassium hydrogen difluoride (KHF₂).[3][11] This straightforward procedure is often quantitative and allows for the conversion of a wide variety of boronic acids into their more stable trifluoroborate counterparts.

Alternatively, organotrifluoroborates can be prepared in a one-pot fashion from organolithium or Grignard reagents.[3] This involves the reaction of the organometallic reagent with a trialkyl borate, followed by treatment with KHF₂. This approach is particularly useful for generating trifluoroborates that are not readily accessible from the corresponding boronic acids.

A more recent innovation involves the synthesis of functionalized organotrifluoroborates via nucleophilic substitution on halomethyltrifluoroborates.[12][13][14][15] This method provides access to a diverse range of novel trifluoroborates that would be challenging to prepare using traditional methods.

Reactivity with Electrophiles: A Mechanistic Overview

The reactivity of organotrifluoroborates with electrophiles can be broadly categorized into two main pathways: transition-metal-catalyzed cross-coupling reactions and metal-free transformations. The choice of pathway is dictated by the nature of the electrophile, the desired transformation, and the specific reaction conditions employed.

dot graph "Reactivity_Pathways" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "General activation pathways of organotrifluoroborates."

Transition-Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and selectivity.[5][16][17] Organotrifluoroborates have proven to be outstanding coupling partners in these reactions, often outperforming their boronic acid counterparts.[10][18]

The generally accepted mechanism for the Suzuki-Miyaura coupling of organotrifluoroborates involves the slow release of the corresponding boronic acid under the basic reaction conditions.[7] This in situ generation of the active coupling species is believed to be crucial for the high efficiency of the reaction, as it minimizes side reactions such as protodeboronation and homocoupling.

Coupling with Aryl and Heteroaryl Halides/Triflates

The coupling of organotrifluoroborates with aryl and heteroaryl halides is a widely used transformation for the synthesis of biaryls and related structures, which are prevalent motifs in pharmaceuticals. A variety of palladium-based catalyst systems have been developed to effect this transformation with high efficiency.[5][19][20]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Organotrifluoroborates with Aryl Halides

| Electrophile | Organotrifluoroborate | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Chloroanisole | Potassium Phenyltrifluoroborate | Pd(OAc)₂ | RuPhos | K₂CO₃ | Toluene/H₂O | 85 | 95 | [10] |

| 2-Bromopyridine | Potassium Vinyltrifluoroborate | PdCl₂ | PPh₃ | Cs₂CO₃ | THF/H₂O | 70 | 88 | [20] |

| 1-Iodonaphthalene | Potassium Methyltrifluoroborate | PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 92 | [10] |

| 4-Trifluoromethylphenyl triflate | Potassium Isopropyltrifluoroborate | Pd(OAc)₂ | t-Bu₃P | K₃PO₄ | Toluene | 100 | 85 | [10] |

Coupling with Acyl Halides

The synthesis of ketones via the cross-coupling of organoboron reagents with acyl halides is a valuable transformation. While traditional Suzuki-Miyaura conditions can be challenging for this coupling, recent advances in photoredox and nickel dual catalysis have enabled the efficient coupling of organotrifluoroborates with acyl chlorides.[16][17][21][22][23]

This dual catalytic approach involves the generation of a carbon-centered radical from the organotrifluoroborate via a photoredox cycle, which then couples with a low-valent nickel species that has undergone oxidative addition to the acyl chloride.[21][24]

dot graph "Photoredox_Ni_Dual_Catalysis" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: "Simplified mechanism for photoredox/nickel dual catalysis."

Experimental Protocol: Synthesis of α-Alkoxyketones via Photoredox/Nickel Dual Catalysis [21]

-

To an oven-dried vial equipped with a magnetic stir bar, add the acyl chloride (1.0 equiv), potassium alkoxymethyltrifluoroborate (1.2 equiv), photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1 mol%), and NiCl₂·glyme (5 mol%).

-

The vial is sealed with a septum and purged with nitrogen for 15 minutes.

-

Anhydrous solvent (e.g., DMF) is added, and the mixture is stirred under irradiation with a blue LED lamp at room temperature for 12-24 hours.

-

Upon completion, the reaction is quenched with water and extracted with an organic solvent.

-